molecular formula C₃₁H₂₆D₇N₃O₆S B1141256 Zafirlukast-d7 CAS No. 1217174-18-9

Zafirlukast-d7

Cat. No.: B1141256
CAS No.: 1217174-18-9
M. Wt: 582.72
Attention: For research use only. Not for human or veterinary use.
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Description

Zafirlukast-d7 is a deuterated form of Zafirlukast, a leukotriene receptor antagonist used primarily for the treatment of asthma. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Zafirlukast due to the presence of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems.

Mechanism of Action

Target of Action

Zafirlukast-d7, like its parent compound Zafirlukast, primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT1 is a receptor for leukotrienes, which are lipid signaling molecules involved in inflammatory responses. In the context of asthma, leukotrienes contribute to bronchoconstriction, mucus secretion, and inflammation .

Mode of Action

This compound acts as a leukotriene receptor antagonist (LTRA) . It binds to the CysLT1 receptors, blocking the action of cysteinyl leukotrienes. This blockade reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking the CysLT1 receptors, this compound prevents the downstream effects of leukotrienes, which include bronchoconstriction, mucus secretion, and inflammation . Additionally, Zafirlukast has been found to stimulate mitochondrial biogenesis in human bronchial epithelial cells, potentially enhancing mitochondrial function .

Pharmacokinetics

This compound, similar to Zafirlukast, is extensively metabolized in the liver, primarily by the enzyme CYP2C9 . The absolute bioavailability of Zafirlukast is unknown, but its bioavailability is reduced by approximately 40% when coadministered with food . The drug binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . Zafirlukast is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in airway constriction, mucus secretion, and inflammation . Additionally, it has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells, as evidenced by increased mitochondrial mass and mtDNA/nDNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zafirlukast-d7 involves the incorporation of deuterium atoms into the Zafirlukast molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents or deuterated catalysts can be used in the reaction conditions to achieve the desired deuteration.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate and purify the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Zafirlukast-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often catalyzed by enzymes such as cytochrome P450.

    Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced metabolites.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Zafirlukast-d7 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Zafirlukast in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and intermediates of Zafirlukast.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions and the impact of deuteration on these interactions.

    Biological Research: Employed in studies related to asthma and other inflammatory conditions to understand the mechanism of action and efficacy of leukotriene receptor antagonists.

Comparison with Similar Compounds

Similar Compounds

    Montelukast: Another leukotriene receptor antagonist used for asthma treatment.

    Pranlukast: A leukotriene receptor antagonist with similar therapeutic applications.

    Ibudilast: Although not a leukotriene receptor antagonist, it has anti-inflammatory properties and is used in similar therapeutic contexts.

Uniqueness of Zafirlukast-d7

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more detailed pharmacokinetic and metabolic studies. The deuteration can also lead to differences in the metabolic profile and potentially improved therapeutic properties compared to non-deuterated Zafirlukast.

Properties

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZWCHGZNKEEK-WRQTXKASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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